(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one
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Overview
Description
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, hydroxy, methoxy, and nitro groups attached to a pyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and pyrazolone derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group may produce amines.
Scientific Research Applications
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bromomethyl methyl ether
Uniqueness
Compared to similar compounds, (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-3-34-23-15-16(4-13-22(23)29)14-21-24(17-5-11-20(33-2)12-6-17)26-27(25(21)30)18-7-9-19(10-8-18)28(31)32/h4-15,29H,3H2,1-2H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYLASZJPJFULA-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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